Ethyl 8-bromo-5-chloroimidazo[1,2-c]pyrimidine-2-carboxylate
Description
Properties
Molecular Formula |
C9H7BrClN3O2 |
|---|---|
Molecular Weight |
304.53 g/mol |
IUPAC Name |
ethyl 8-bromo-5-chloroimidazo[1,2-c]pyrimidine-2-carboxylate |
InChI |
InChI=1S/C9H7BrClN3O2/c1-2-16-8(15)6-4-14-7(13-6)5(10)3-12-9(14)11/h3-4H,2H2,1H3 |
InChI Key |
GMCYYKBDLFNEDH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN2C(=N1)C(=CN=C2Cl)Br |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically involves the cyclization of appropriately substituted pyrimidine or aminopyrimidine precursors with ethyl bromoacetate or related reagents under basic conditions. The process generally proceeds via nucleophilic substitution followed by intramolecular cyclization to form the fused imidazo[1,2-c]pyrimidine ring system.
Detailed Synthetic Route
A common and well-documented synthetic approach includes the following key steps:
- Starting materials: 5-chloro-2-aminopyrimidine or related halogenated aminopyrimidines.
- Alkylation/Cyclization reagent: Ethyl bromoacetate serves as the alkylating agent.
- Base: Potassium carbonate (K₂CO₃) is typically used to deprotonate the amino group and facilitate nucleophilic attack.
- Solvent: Dimethylformamide (DMF) is preferred due to its high polarity and ability to dissolve both organic and inorganic reagents.
- Conditions: The reaction is conducted at elevated temperatures (often 80–120 °C) to promote cyclization.
The reaction mechanism involves initial nucleophilic substitution of the amino group on the pyrimidine ring with ethyl bromoacetate, followed by intramolecular cyclization to form the imidazo ring fused to the pyrimidine, yielding the target compound with bromine and chlorine substituents intact.
Reaction Scheme (Simplified)
- 5-Chloro-2-aminopyrimidine + Ethyl bromoacetate + K₂CO₃ → Intermediate alkylated aminopyrimidine
- Intramolecular cyclization under heat → this compound
Industrial and Scale-up Considerations
- Continuous flow synthesis: To improve yield and purity, industrial processes may adopt continuous flow reactors, allowing precise control over temperature, pressure, and reactant feed rates.
- Purification: Flash chromatography using solvent systems such as chloroform/acetone (9:1) is effective for isolating pure product.
- Yield optimization: Adjusting solvent polarity, reaction temperature, and stoichiometry of halogenating agents (e.g., Br₂ or Cl₂ sources) can optimize yield and regioselectivity.
Alternative Synthetic Routes
Some literature reports suggest alternative cyclization methods starting from substituted triazole precursors or via electrophilic aromatic substitution using N-bromosuccinimide (NBS) to introduce the bromine substituent post-cyclization. However, the direct cyclization of halogenated aminopyrimidines with ethyl bromoacetate remains the most straightforward and commonly used method.
Reaction Parameters and Optimization
| Parameter | Typical Condition | Notes |
|---|---|---|
| Solvent | Dimethylformamide (DMF) | High polarity solvent for good solubility |
| Base | Potassium carbonate (K₂CO₃) | Facilitates nucleophilic substitution |
| Temperature | 80–120 °C | Elevated temperature promotes cyclization |
| Reaction Time | Several hours (4–12 h) | Depends on scale and desired conversion |
| Purification Method | Flash chromatography (CHCl₃/acetone 9:1) | Effective for isolating pure product |
Analytical Characterization of the Product
- Nuclear Magnetic Resonance (NMR): Aromatic protons of the imidazo[1,2-c]pyrimidine ring appear typically between δ 7.5–8.5 ppm; ethyl ester protons show characteristic signals around δ 1.3–1.5 ppm (methyl) and δ 4.1 ppm (methylene).
- Mass Spectrometry (MS): Molecular ion peak corresponding to C₉H₇BrClN₃O₂ with expected isotopic patterns due to bromine and chlorine.
- High-Performance Liquid Chromatography (HPLC): Used to assess purity, typically achieving ≥98%.
- X-ray Crystallography: Provides unambiguous structural confirmation, especially for halogen positioning and ring fusion.
Summary Table of Preparation Data
| Aspect | Details |
|---|---|
| Molecular Formula | C₉H₇BrClN₃O₂ |
| Molecular Weight | 304.53 g/mol |
| Starting Materials | 5-Chloro-2-aminopyrimidine, ethyl bromoacetate |
| Base Used | Potassium carbonate (K₂CO₃) |
| Solvent | Dimethylformamide (DMF) |
| Temperature Range | 80–120 °C |
| Reaction Time | 4–12 hours |
| Purification | Flash chromatography (chloroform/acetone 9:1) |
| Typical Purity | ≥98% |
| Characterization Methods | NMR, MS, HPLC, X-ray crystallography |
Research Discoveries and Notes
- The halogen substituents (bromine at position 8 and chlorine at position 5) are critical for subsequent chemical modifications such as cross-coupling reactions (e.g., Suzuki-Miyaura), expanding the compound’s utility in medicinal chemistry.
- The ester group at position 2 allows for hydrolysis or amidation to generate carboxylic acid or amide derivatives, respectively, enabling further functionalization.
- Optimization of reaction conditions, including solvent choice and temperature, directly influences the yield and regioselectivity of the cyclization.
- Electrophilic aromatic substitution using N-bromosuccinimide (NBS) in DMF can be employed to introduce bromine substituents on related pyrimidine derivatives before cyclization, offering alternative synthetic routes.
Chemical Reactions Analysis
Types of Reactions
Ethyl 8-bromo-5-chloroimidazo[1,2-c]pyrimidine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or tetrahydrofuran (THF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted imidazo[1,2-c]pyrimidine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
Ethyl 8-bromo-5-chloroimidazo[1,2-c]pyrimidine-2-carboxylate is a heterocyclic compound belonging to the imidazo[1,2-c]pyrimidine family. It features bromine and chlorine substituents at the 8 and 5 positions, respectively, and an ethyl ester group at the 2-carboxylate position. Due to its structural features and reactivity, it is used in organic synthesis and pharmaceutical chemistry.
Scientific Research Applications
This compound has a range of applications in scientific research:
- Chemistry It serves as a building block in synthesizing complex heterocyclic compounds.
- Biology The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
- Medicine It is a precursor in developing pharmaceutical agents for various diseases.
- Industry It is used in producing specialty chemicals and materials.
Chemical Reactions
This compound undergoes several types of chemical reactions:
- Substitution Reactions The bromine and chlorine atoms can be substituted with nucleophiles under appropriate conditions.
- Oxidation and Reduction The compound can be oxidized or reduced to create different derivatives.
- Cyclization Reactions It can participate in further cyclization reactions to form more complex heterocyclic structures.
Imidazo[1,2-a]pyridine Derivatives as Anti-TB Agents
Imidazo[1,2-a]pyridine derivatives have demonstrated activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . These compounds have been developed based on structure-activity relationships, mode-of-action studies, and scaffold hopping strategies . One study identified four hit compounds of the imidazo[1,2-a]pyridine class as potent inhibitors of Mtb and M. bovis BCG, with minimum inhibitory concentrations (MIC80) ranging from 0.03 to 5.0 μM against the Mtb H37Rv strain .
Mechanism of Action
The mechanism of action of ethyl 8-bromo-5-chloroimidazo[1,2-c]pyrimidine-2-carboxylate involves its interaction with specific molecular targets and pathways. The presence of bromine and chlorine substituents enhances its reactivity and ability to form stable complexes with biological molecules. The compound can inhibit or activate certain enzymes and receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound is compared to analogs with modifications in the core heterocycle, substituent positions, and functional groups. Key differences are summarized in Table 1.
Table 1: Structural Comparison of Ethyl 8-bromo-5-chloroimidazo[1,2-c]pyrimidine-2-carboxylate and Analogs
| Compound Name | Core Structure | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|---|
| This compound | Imidazo[1,2-c]pyrimidine | 8-Br, 5-Cl, 2-COOEt | C₉H₇BrClN₃O₂ | 304.53 | Dual halogens, ethyl ester |
| Ethyl 5-chloroimidazo[1,2-c]thieno[3,2-e]pyrimidine-2-carboxylate | Imidazo[1,2-c]thieno[3,2-e]pyrimidine | 5-Cl, 2-COOEt | C₁₁H₈ClN₃O₂S | 281.72 | Thieno ring, no bromine |
| 8-Bromo-5-chloro-7-methylimidazo[1,2-c]pyrimidine | Imidazo[1,2-c]pyrimidine | 8-Br, 5-Cl, 7-Me | C₇H₅BrClN₃ | 246.49 | Methyl at 7, no ester |
| Ethyl 8-bromoimidazo[1,2-a]pyridine-2-carboxylate | Imidazo[1,2-a]pyridine | 8-Br, 2-COOEt | C₁₀H₉BrN₂O₂ | 277.10 | Pyridine core, lacks Cl |
Physicochemical Properties
- Solubility: The ethyl ester enhances solubility in organic solvents (e.g., DMSO, ethanol) compared to non-ester analogs .
- Stability: Compounds with halogen substituents require storage at 2–8°C to prevent decomposition, as noted for Ethyl 5-chloroimidazo[1,2-c]thieno[3,2-e]pyrimidine-2-carboxylate .
- Molecular Weight : The target compound’s higher molecular weight (304.53 g/mol) reflects its bromine and ester groups, whereas methyl-substituted analogs (e.g., 8-Bromo-5-chloro-7-methylimidazo[1,2-c]pyrimidine) are lighter (246.49 g/mol) .
Biological Activity
Ethyl 8-bromo-5-chloroimidazo[1,2-c]pyrimidine-2-carboxylate is a heterocyclic compound belonging to the imidazo[1,2-c]pyrimidine family, characterized by the presence of bromine and chlorine substituents at the 8 and 5 positions, respectively, along with an ethyl ester group at the 2-carboxylate position. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
- Molecular Formula : CHBrClNO
- Molecular Weight : 304.53 g/mol
- CAS Number : 2369771-66-2
Synthesis
The synthesis of this compound typically involves cyclization reactions of appropriate precursors. A common method is the reaction of 5-chloro-2-aminopyrimidine with ethyl bromoacetate in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within biological systems. The presence of halogen substituents enhances its reactivity, allowing it to form stable complexes with biological molecules. This compound can inhibit or activate certain enzymes and receptors, leading to various observed biological effects .
Antimicrobial Properties
Research has indicated that compounds within the imidazo[1,2-c]pyrimidine family exhibit antimicrobial properties. This compound has been studied for its potential efficacy against various bacterial strains. In vitro assays demonstrated significant antimicrobial activity, suggesting its utility in developing new antimicrobial agents .
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of specific signaling pathways involved in cell proliferation and survival .
Case Study: Anticancer Efficacy
A notable study explored the effects of this compound on human cancer cell lines. The results indicated:
- Cell Lines Tested : A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer).
- IC50 Values :
- A549: 15 µM
- MCF-7: 10 µM
- HeLa: 20 µM
These findings suggest that this compound could serve as a lead candidate for further development into anticancer therapeutics .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have highlighted the importance of substituents at various positions on the imidazo[1,2-c]pyrimidine core. Modifications at the 5 and 8 positions significantly affect the potency and selectivity of the compound against specific biological targets .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Ethyl 8-bromo-5-chloroimidazo[1,2-c]pyrimidine-2-carboxylate, and how can reaction conditions be optimized for yield?
- Methodological Answer : The compound can be synthesized via regioselective cyclization of substituted triazole or pyrimidine precursors. For example, a one-step synthesis using ethyl 5-amino-1,2,4-triazole-3-carboxylate with halogenated reagents under reflux conditions (e.g., CHCl₃/acetone eluent) can yield the target compound. Optimization involves adjusting solvent polarity, temperature (reflux vs. room temperature), and stoichiometry of halogenating agents (e.g., Br₂ or Cl₂ sources). Flash chromatography with a 9:1 CHCl₃/acetone ratio is effective for purification .
| Key Reaction Parameters |
|---|
| Solvent System |
| Temperature |
| Purification Method |
Q. How can researchers confirm the structural integrity of this compound using spectroscopic and crystallographic techniques?
- Methodological Answer : X-ray crystallography is the gold standard for unambiguous structural confirmation. Programs like SHELXL (for refinement) and WinGX (for data processing) are widely used. For spectroscopic validation:
- NMR : Compare chemical shifts of imidazo-pyrimidine protons (δ 7.5–8.5 ppm for aromatic protons) and ester groups (δ 1.3–1.5 ppm for CH₃).
- MS : Expect molecular ion peaks matching the molecular formula (C₉H₇BrClN₃O₂, MW ≈ 320.5 g/mol).
Structural discrepancies (e.g., halogen positioning) require cross-validation between NMR coupling constants and crystallographic occupancy factors .
Advanced Research Questions
Q. How do bromo and chloro substituents influence reactivity in subsequent functionalization reactions (e.g., Suzuki coupling), and what mechanistic challenges arise?
- Methodological Answer : The electron-withdrawing effects of Br/Cl substituents activate the imidazo-pyrimidine core for electrophilic aromatic substitution (EAS) but may lead to competing "halogen dance" rearrangements under harsh conditions. For Suzuki coupling:
-
Use Pd(PPh₃)₄ as a catalyst with aryl boronic acids in THF/H₂O at 80°C.
-
Monitor regioselectivity via LC-MS; steric hindrance from the ethyl ester group may direct coupling to the 5- or 8-position.
-
Mechanistic studies (e.g., DFT calculations) can predict preferential sites for cross-coupling .
Functionalization Challenges Competing Rearrangements Steric Effects
Q. What strategies resolve contradictions between computational predictions (e.g., DFT) and experimental data (e.g., X-ray/NMR) for halogen positioning?
- Methodological Answer : Discrepancies often arise from dynamic effects in solution (NMR) vs. static crystal structures (X-ray). To resolve:
- Perform variable-temperature NMR to detect tautomeric equilibria.
- Use Hirshfeld surface analysis in crystallography to assess intermolecular interactions influencing halogen placement.
- Compare experimental vs. calculated NMR chemical shifts (e.g., using Gaussian09 with B3LYP/6-311+G(d,p)) .
Q. What biological activities are associated with structurally related imidazo-pyrimidine derivatives, and how can this inform pharmacological studies?
- Methodological Answer : Analogous compounds (e.g., imidazo[1,2-a]pyridines) exhibit antiviral, anticonvulsant, and kinase-inhibitory properties. For example:
- CDK Inhibitors : Test against cyclin-dependent kinases using enzymatic assays (IC₅₀ values).
- Antiviral Screening : Evaluate in vitro against RNA viruses (e.g., SARS-CoV-2) via plaque reduction assays.
Structure-activity relationship (SAR) studies should focus on modifying the Br/Cl substituents to balance potency and toxicity .
Key Takeaways for Researchers
- Synthesis : Prioritize regioselective methods with halogenated precursors.
- Characterization : Combine crystallography (SHELX) and spectroscopy for unambiguous assignments.
- Functionalization : Account for steric and electronic effects of Br/Cl substituents.
- Biological Relevance : Leverage SAR data from imidazo-pyrimidine analogs for target validation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
